4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate
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Overview
Description
4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate is an organic compound that features a long alkyl chain attached to a butanoate backbone. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate typically involves the esterification of hexadecanol with a suitable butanoic acid derivative. The reaction is often carried out under acidic conditions to facilitate the formation of the ester bond. For instance, the reaction between hexadecanol and 4-hydroxybutanoic acid in the presence of a strong acid catalyst like sulfuric acid can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of polymeric materials and colloidal dispersions.
Biology: Employed in the formulation of drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential in creating biocompatible implants and carriers for genetic materials.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate primarily involves its surfactant properties. The long alkyl chain provides hydrophobic interactions, while the ester and hydroxyl groups offer hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(Hexadecyloxy)-3-methoxy-4-oxobutanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(Hexadecyloxy)-4-oxo-2-butenoyloxy-1-propanesulfonate: Contains a sulfonate group, offering different surfactant properties.
Uniqueness
4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring biocompatibility.
Properties
CAS No. |
61823-05-0 |
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Molecular Formula |
C20H37O5- |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-hexadecoxy-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-20(24)18(21)17-19(22)23/h18,21H,2-17H2,1H3,(H,22,23)/p-1 |
InChI Key |
YTWNEGAWUDBRDL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])O |
Origin of Product |
United States |
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